physical and chemical properties of (R)-(tetrahydrofuran-3-yl)hydrazine
physical and chemical properties of (R)-(tetrahydrofuran-3-yl)hydrazine
An In-Depth Technical Guide to (R)-(tetrahydrofuran-3-yl)hydrazine: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
(R)-(tetrahydrofuran-3-yl)hydrazine is a chiral heterocyclic building block of significant interest to the pharmaceutical and drug discovery sectors. Its unique structure, combining a reactive hydrazine moiety with a tetrahydropyran (THF) ring, offers a versatile platform for synthesizing complex molecules with favorable pharmacological profiles. The THF scaffold is often employed as a bioisostere for carbocyclic rings, potentially improving aqueous solubility and other critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] This guide provides a comprehensive technical overview of the physicochemical properties, reactivity, synthesis, and applications of (R)-(tetrahydrofuran-3-yl)hydrazine, with a focus on practical insights for researchers and drug development professionals. Special emphasis is placed on its role as a key intermediate in the development of novel therapeutics, such as PDE9 inhibitors, and the critical safety protocols required for its handling.[2]
Physicochemical Properties
The majority of commercially available (R)-(tetrahydrofuran-3-yl)hydrazine is supplied as its hydrochloride salt to enhance stability and ease of handling. The properties of this salt are summarized below. Data for the free base are not widely published.
Identification and Core Properties
| Property | Value | Source(s) |
| Compound Name | (R)-(tetrahydrofuran-3-yl)hydrazine hydrochloride | [3][4] |
| Synonyms | (3R)-(Tetrahydro-furan-3-yl)-hydrazine hydrochloride | [5][6] |
| CAS Number | 1364632-31-4 | [3][5][7] |
| Molecular Formula | C₄H₁₁ClN₂O | [4][7][8] |
| Molecular Weight | 138.60 g/mol | [4][6] |
| Purity | Typically ≥97% | [3] |
| Canonical SMILES | Cl.NN[C@@H]1CCOC1 | [7] |
| InChI Key | KUFARIZPHSIGFQ-PGMHMLKASA-N | [3][7] |
Solubility and Physical State
While specific quantitative solubility data is scarce, patent literature describing the synthesis of related compounds outlines the use of various organic solvents for isolation and purification.[2] This suggests solubility in alcohols (methanol, ethanol), ketones (acetone), esters (ethyl acetate), and ethers (methyl tert-butyl ether).[2] The tetrahydrofuran ring itself is miscible with water and a broad range of organic solvents, which likely imparts favorable solubility characteristics to the molecule as a whole.[9] The hydrochloride salt is a solid at room temperature.
Chemical Reactivity and Mechanistic Insights
The chemical behavior of (R)-(tetrahydrofuran-3-yl)hydrazine is dictated by the interplay between its nucleophilic hydrazine group and the stable, yet influential, tetrahydrofuran ring.
The Hydrazine Moiety: A Nucleophilic Hub
The primary site of reactivity is the hydrazine group (-NHNH₂). Hydrazines are potent nucleophiles and bases, making them versatile intermediates in organic synthesis.[10]
-
Formation of Hydrazones: The most common reaction involves condensation with aldehydes or ketones to form stable hydrazone linkages (C=N-N). This reaction is fundamental to creating large, diverse libraries of compounds for biological screening.[1]
-
Heterocycle Synthesis: The hydrazine moiety is a classic precursor for the synthesis of nitrogen-containing heterocycles. For instance, it is used to construct fused pyrazole rings, a key step in the synthesis of certain 1H-pyrazolo[4,3-c]quinolin-4(5H)-one derivatives investigated for cognitive disorders.[2]
-
Radical Precursor: Under oxidative conditions, hydrazine derivatives can serve as precursors to carbon-centered radicals, enabling various C-C bond-forming reactions.[11]
The Tetrahydrofuran Scaffold: Modulating the Physicochemical Profile
The THF ring is considered a "privileged scaffold" in medicinal chemistry.[1]
-
Bioisosterism: It often serves as a bioisostere for a cyclohexane ring. The introduction of the oxygen atom reduces lipophilicity and can improve metabolic stability and overall ADME properties, which are critical hurdles in drug development.[1]
-
Stability: The ether linkage within the THF ring is generally stable under neutral and basic conditions but can be susceptible to cleavage under strong acids.
-
Peroxide Formation: A critical, and often overlooked, aspect of the THF moiety is its propensity to form explosive peroxides upon prolonged storage in the presence of air.[12][13][14] This reactivity does not participate in planned syntheses but is a paramount safety consideration.
Stereochemistry: The (R)-Configuration
The defined (R)-stereocenter at the C3 position is crucial. In drug development, stereochemistry dictates the three-dimensional arrangement of the molecule, which governs its ability to bind with high specificity to chiral biological targets like enzymes and receptors. This specificity is the foundation of modern rational drug design.
Caption: Key structural features and their associated chemical properties.
Synthesis and Characterization
Synthetic Strategy
The synthesis of chiral 3-hydrazinyl-tetrahydrofuran is not trivial and requires a stereocontrolled approach. A representative strategy, adapted from patent literature for the (S)-enantiomer, involves a multi-step sequence starting from a suitable chiral precursor.[2] The key is to introduce the hydrazine functionality or a protected version thereof onto a pre-existing chiral tetrahydrofuran ring system.
Caption: General workflow for the synthesis of the hydrochloride salt.
Illustrative Experimental Protocol: Synthesis of a Protected Hydrazine Intermediate
This protocol describes a key step: the nucleophilic substitution to install a protected hydrazine group. This is a critical transformation that establishes the C-N bond.
Objective: To synthesize tert-butyl (R)-2-(tetrahydrofuran-3-yl)hydrazine-1-carboxylate from (R)-tetrahydrofuran-3-yl methanesulfonate.
Methodology:
-
Reaction Setup: To a stirred solution of tert-butyl carbazate (1.2 equivalents) in anhydrous Dimethylformamide (DMF, 10 volumes) under an inert nitrogen atmosphere, add sodium hydride (1.3 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Causality: DMF is a polar aprotic solvent that facilitates SN2 reactions. The use of sodium hydride, a strong base, is to deprotonate the tert-butyl carbazate, forming a more potent nucleophile. An inert atmosphere prevents quenching of the base by atmospheric moisture.
-
-
Nucleophile Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases.
-
Self-Validation: The cessation of hydrogen gas evolution provides a visual cue that the deprotonation is complete.
-
-
Substrate Addition: Cool the mixture back to 0 °C and add a solution of (R)-tetrahydrofuran-3-yl methanesulfonate (1.0 equivalent) in anhydrous DMF (2 volumes) dropwise over 30 minutes.
-
Causality: Dropwise addition at low temperature is crucial to control the exothermicity of the substitution reaction and minimize potential side reactions.
-
-
Reaction: Allow the reaction to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting mesylate is consumed (typically 12-18 hours).
-
Self-Validation: Chromatographic monitoring ensures the reaction is driven to completion, preventing unnecessary heating and potential degradation.
-
-
Work-up and Isolation: Cool the mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the product into ethyl acetate (3 x 10 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the title compound.
Predictive Spectroscopic Characterization
While specific experimental spectra are not publicly available, the expected spectroscopic features can be predicted based on the molecular structure. This predictive analysis is essential for characterization.[15]
| Technique | Expected Features |
| ¹H NMR | - N-H Protons: Broad signals for -NH and -NH₂ protons, chemical shift highly dependent on solvent and concentration. - THF Protons: A complex multiplet pattern for the C3 methine proton (-CH-N). Distinct multiplets for the four other non-equivalent methylene protons on the THF ring (C2, C4, C5). |
| ¹³C NMR | - THF Carbons: Four distinct signals expected. The C3 carbon bonded to the nitrogen will be shifted downfield relative to the other carbons. The C2 and C5 carbons adjacent to the ring oxygen will also show a characteristic downfield shift. |
| IR Spectroscopy | - N-H Stretch: Broad absorption bands in the 3200-3400 cm⁻¹ region. - C-H Stretch: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds. - C-O Stretch: A strong, characteristic absorption band for the ether linkage around 1050-1150 cm⁻¹.[16] |
Applications in Drug Discovery
(R)-(tetrahydrofuran-3-yl)hydrazine is primarily utilized as a high-value intermediate in the synthesis of pharmaceutically active compounds.
-
PDE9 Inhibitors: It is a documented key intermediate in the synthesis of potent and selective phosphodiesterase 9 (PDE9) inhibitors.[2] These inhibitors are investigated for the treatment of neurodegenerative disorders and cognitive deficits, such as Alzheimer's disease.
-
Chiral Building Block: Its defined stereochemistry and reactive handle make it an ideal starting point for building chiral molecules. It allows for the introduction of a hydrazinyl-THF motif into a larger molecule, which can be used to explore structure-activity relationships (SAR) and optimize lead compounds.
-
Scaffold for Compound Libraries: The hydrazine group can be readily reacted with a wide array of aldehydes and ketones, enabling the rapid generation of hydrazone libraries for high-throughput screening against various biological targets.[1]
Caption: Role as a key intermediate in drug development.
Safety, Handling, and Storage
Handling (R)-(tetrahydrofuran-3-yl)hydrazine requires strict adherence to safety protocols due to the combined hazards of the hydrazine functional group and the tetrahydrofuran ring.[14][17]
Hazard Summary
| Hazard Class | GHS Statement(s) | Pictogram(s) | Source(s) |
| Acute Toxicity | H302: Harmful if swallowed | ❗ | [4] |
| Skin Irritation | H315: Causes skin irritation | ❗ | [4] |
| Eye Irritation | H319: Causes serious eye irritation | ❗ | [4] |
| Respiratory Irritation | H335: May cause respiratory irritation | ❗ | [4] |
| Peroxide Formation | May form explosive peroxides | 🔥, 💥 | [12][13] |
| General Hydrazine | Potential carcinogen, corrosive, toxic | ☠️, ❤️🩹 | [18][19] |
Protocol: Safe Handling and Storage
-
Engineering Controls: Handle only inside a certified chemical fume hood to avoid inhalation of dust or vapors.[12][19]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.[3][4]
-
Dispensing: When handling the solid, avoid creating dust. Use appropriate tools (spatulas) for transfer.
-
Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated area away from heat, ignition sources, and oxidizing agents.[3][13] For long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent peroxide formation.[13]
-
Peroxide Management: Containers should be dated upon receipt and upon opening.[12] Periodically test for the presence of peroxides, especially before any operation that involves concentration or heating (e.g., distillation).[13] Never distill a solution containing this compound to dryness.
Protocol: Peroxide Testing (Qualitative)
Objective: To detect the presence of potentially hazardous peroxides before using the material.
Methodology:
-
Prepare Test Solution: Prepare a fresh solution of 100 mg of potassium iodide (KI) in 1 mL of glacial acetic acid.
-
Sample: In a test tube, dissolve a small sample (approx. 10-20 mg) of (R)-(tetrahydrofuran-3-yl)hydrazine hydrochloride in 1-2 mL of a suitable solvent (e.g., THF or acetic acid).
-
Test: Add 1-2 drops of the freshly prepared KI/acetic acid solution to the sample.
-
Observe: The formation of a yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.
-
Interpretation: A faint yellow color indicates low levels, while a dark brown color signifies a high and dangerous concentration of peroxides. Material with high peroxide levels should be handled as an explosive hazard and disposed of by qualified personnel.
-
References
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SAFETY DATA SHEET. (2009). (URL: [Link])
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Safety and Handling of Hydrazine - DTIC. (URL: [Link])
- WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)
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Organic Syntheses Procedure. (URL: [Link])
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Experimental Section - The Royal Society of Chemistry. (URL: [Link])
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Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. (2025). Molecules. (URL: [Link])
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The effect of solvent with time in the reaction. THF, tetrahydrofuran - ResearchGate. (URL: [Link])
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Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC. (URL: [Link])
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"Synthesis and Characterization of Hydrazine Derivatives." - Anusandhanvallari. (2025). (URL: [Link])
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Hydrazine - Hazardous Substance Fact Sheet - NJ.gov. (URL: [Link])
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Sulfonylhydrazides via substitution of sulfonyl chlorides using hydrazine hydrate. (2001). (URL: [Link])
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Tetrahydrofuran - NIST WebBook. (URL: [Link])
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Derivatives of Hydrazine. I. Preparation and Infrared Spectra of Partially Deuterated Mono- and Dimethylhydrazines. - SciSpace. (URL: [Link])
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The Reaction of Pentaborane with Hydrazine and the Alkylhydrazines - DTIC. (URL: [Link])
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NMR Spectroscopy - Organic Chemistry Data. (2020). (URL: [Link])
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Tetrahydrofuran - Optional[FTIR] - Spectrum - SpectraBase. (URL: [Link])
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